Orantinib is primarily used to study the role of platelet-derived growth factor receptor beta (PDGFRβ) in cancer development and progression. PDGFRβ is a tyrosine kinase receptor involved in cell growth and angiogenesis (formation of new blood vessels). Orantinib specifically binds to and inhibits PDGFRβ, allowing researchers to:
Beyond cancer, Orantinib has shown potential applications in studying other diseases with involvement of PDGFRβ or related signaling pathways, such as:
Orantinib's ability to target specific signaling pathways allows researchers to: